molecular formula C22H21N5O6 B2731861 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1115938-36-7

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2731861
CAS No.: 1115938-36-7
M. Wt: 451.439
InChI Key: IZTUPSBGOISVRM-UHFFFAOYSA-N
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Description

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex heterocyclic compound that features a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic groups.

Scientific Research Applications

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and the triazolopyrazine core. This structure imparts distinct biological activities and potential therapeutic applications that differentiate it from other similar compounds.

Biological Activity

The compound 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic molecule categorized as a triazolopyrazine derivative. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The intricate structure of this compound contributes to its unique properties and reactivity.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O4C_{21}H_{19}N_{5}O_{4}, with a molecular weight of 405.4 g/mol . The compound features a triazolopyrazine core linked to a phenoxy group and an acetamide moiety, which enhances its biological activity through specific interactions with molecular targets.

PropertyValue
Molecular FormulaC21H19N5O4
Molecular Weight405.4 g/mol
CAS Number1251591-29-3

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The triazolopyrazine core allows effective binding to active sites on target proteins, potentially inhibiting enzymatic activity or receptor activation. Such interactions can disrupt biological processes relevant to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

Compound TypeBacterial StrainMIC (μg/mL)
Triazole DerivativeS. aureus0.125 - 8
Triazole DerivativeE. coli0.25 - 16
Triazole DerivativeP. aeruginosa0.5 - 32

Anticancer Activity

The triazolopyrazine derivatives have also been investigated for their anticancer properties. Similar compounds have demonstrated the ability to inhibit kinases involved in cancer cell proliferation . The potential for these compounds to act as lead candidates in cancer therapy is underlined by their structural attributes and biological interactions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives indicated that certain compounds exhibited potent antibacterial activity against both drug-sensitive and drug-resistant strains . This highlights the potential of This compound in addressing antibiotic resistance.
  • Anticancer Mechanism : In vitro studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth . This positions the compound as a candidate for further development in oncological therapies.

Properties

IUPAC Name

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-30-16-11-14(12-17(31-2)19(16)32-3)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)33-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTUPSBGOISVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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